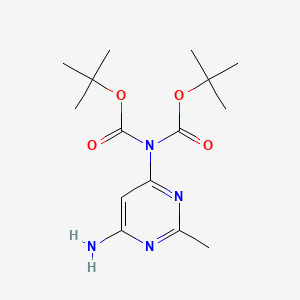

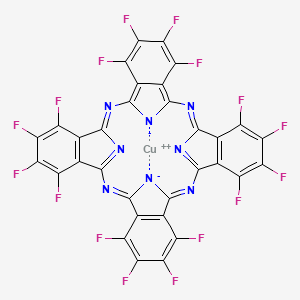

![molecular formula C6H3BrIN3 B1144082 4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-69-0](/img/structure/B1144082.png)

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core substituted with bromo and iodo groups. This structure is significant due to the electronic and steric effects imparted by the halogen substituents, influencing its reactivity and interactions.

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-b]pyridine derivatives often involves multistep synthetic routes, including halogenation, nucleophilic substitution, and cyclization reactions. A representative method might start from a preformed pyrazole or pyridine, followed by specific substitutions to introduce the bromo and iodo groups at the desired positions (Donaire-Arias et al., 2022).

Aplicaciones Científicas De Investigación

-

Synthesis of 1H-pyrazolo[3,4-b]pyridine Derivatives

- Field : Chemistry

- Application Summary : This involves the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

- Methods : The specific methods for the synthesis are not detailed in the source .

- Results : The advantages and drawbacks of the synthetic strategies and approaches are considered .

-

Biomedical Applications of 1H-Pyrazolo[3,4-b]pyridines

- Field : Biomedical Sciences

- Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

- Methods : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, are discussed .

- Results : The biomedical applications of such compounds are analyzed .

Safety And Hazards

Direcciones Futuras

The compound has attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . It presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . Therefore, it has potential for further exploration in the field of medicinal chemistry.

Propiedades

IUPAC Name |

4-bromo-3-iodo-2H-pyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrIN3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZWLVFGSMYLSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C(NN=C21)I)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrIN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

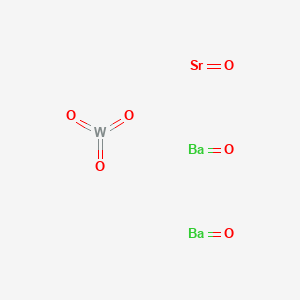

![6-Vinyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144013.png)